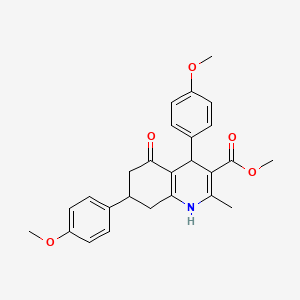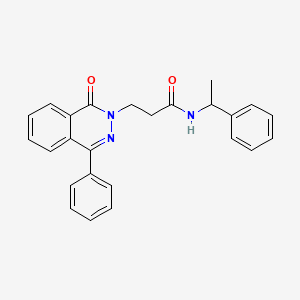![molecular formula C18H16N6O2 B11592813 (6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11592813.png)
(6Z)-6-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is a complex organic molecule that features a combination of a dimethoxyphenyl group and a triazolophthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a hydrazine derivative containing the triazolophthalazine structure. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azomethine bond can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into a drug for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE shares structural similarities with other triazolophthalazine derivatives, such as (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE.
Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of (1E)-1-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}HYDRAZINE lies in its combination of a dimethoxyphenyl group and a triazolophthalazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C18H16N6O2/c1-25-15-8-7-12(9-16(15)26-2)10-19-21-17-13-5-3-4-6-14(13)18-22-20-11-24(18)23-17/h3-11H,1-2H3,(H,21,23)/b19-10+ |
InChI Key |
UUTRJROCZBTIFY-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN3C=NN=C3C4=CC=CC=C42)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592732.png)
![2-methoxyethyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592742.png)
![2-methylpropyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592753.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11592759.png)

![(6Z)-6-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11592765.png)
![2-{(5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11592772.png)
![4-amino-N-(2-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11592773.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11592779.png)
![2-Chloro-4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B11592780.png)
![5-Methyl-2,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11592794.png)

![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592818.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11592825.png)
